Journal Name:Catalysis Science & Technology
Journal ISSN:2044-4753
IF:6.177
Journal Website:http://pubs.rsc.org/en/Journals/JournalIssues/CY#!advancearticles
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:599
Publishing Cycle:
OA or Not:Not
Effect of oxygen vacancies and crystal phases in defective Pt/ZrO2−x on its photocatalytic activity toward hydrogen production†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01470C
Among insulating transition-metal oxides, ZrO2 has the potential to be a photocatalyst; however, its wide bandgap (∼5 eV) interferes with its ability to absorb sufficient light. Defect engineering—that is, the creation of oxygen vacancies (VOs) and/or Zr3+ ions, is a promising strategy for adjusting the bandgap of ZrO2 for photocatalytic applications. This study demonstrates that the included VOs play an important role in boosting photocatalytic activity. In addition, the crystal phase of ZrO2 (e.g., monoclinic or tetragonal) strongly influences both VO formation and photocatalytic activity. After a Pt cocatalyst was deposited onto ZrO2 with a single crystal phase (i.e., monoclinic (m-) or tetragonal (t-)), the specimens were reduced at 200, 400, and 600 °C to obtain photocatalysts with different amounts of VOs. As-synthesized m-ZrO2 possessed Zr3+ ions in the absence of VOs, and the reduction treatment promoted VO formation accompanied by the disappearance of Zr3+. The as-synthesized t-ZrO2 originally included VOs, and their amount in Pt/t-ZrO2−x increased with increasing reduction temperature. Pt/t-ZrO2−x possessed a greater amount of VOs than Pt/m-ZrO2−x reduced at the same temperature, suggesting that VO formation occurs more easily in t-ZrO2 than in m-ZrO2. Photocatalytic activity increased with increasing reduction temperature, which is the same tendency observed for the VO amount. In a comparison of the crystal phases, Pt/m-ZrO2−x exhibited relatively higher activity than Pt/t-ZrO2−x despite its fewer VOs, suggesting that the VO formed in the monoclinic ZrO2 contributes to the enhancement of the photocatalytic activity more efficiently than in the tetragonal one.
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Enhancing the photocatalytic efficiency and stability of CsPbBr3 nanocrystals for visible-light driven aerobic diaryl thio/seleno etherification†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01478A
CsPbBr3 holds promise as a visible light photocatalyst, but its instability in oxygen-rich and polar solvent environments poses a significant challenge for practical utilization. This study demonstrates the effectiveness of orthorhombic CsPbBr3 nanocrystals (NCs) synthesized from dibromoisocyanuric acid. These NCs exhibit high efficiency as heterogeneous visible light photocatalysts (450–470 nm, 5 mol%) in a template-free aerobic thio/seleno etherification reaction involving 1,3,5-trimethoxybenzene, employing diaryl sulfides and diaryl selenides in acetonitrile (ε ∼ 37.5). A novel surface treatment approach is proposed, utilizing electron-rich 1,3,5-trimethoxybenzene as a reactant to stabilize CsPbBr3 NCs in situ and address stability challenges in polar solvents and open-air environments. Additionally, among the four systems, the bromide-enriched orthorhombic CsPbBr3 NCs exhibit markedly enhanced photocatalytic efficiency and stability compared to the cubic systems. The orthorhombic CsPbBr3 NCs, with prolonged excited state lifetime, promote efficient electron transfer, leading to the generation of superoxide radical anions from the conduction band. These findings highlight the potential of perovskite nanocrystals and provide insights into their applications as visible light photocatalysts in organic transformations.
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Fourteen-membered macrocyclic cobalt complex for the electrolysis of low-concentration gaseous carbon dioxide with high faradaic efficiency toward carbon monoxide†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01177A
It is necessary to lower the overpotential for CO2 reduction to enable the practical application of CO2 electrolysis in industrial scenarios. In gaseous CO2 electrolysis with a gas diffusion electrode, a fourteen-membered macrocyclic cobalt complex (Co 14-membered ring: Co–14MR) was found to be an excellent cathode catalyst for the reduction of CO2 to CO. A high current density (101 mA cm−2 at −2.05 V (Ag/AgCl)), high faradaic efficiency (>99%), low overpotential (onset potential of CO formation: −0.13 V (RHE)), and high durability (stable performance until turn over number (TON) = 2.3 × 104 per Co atom) were achieved. Moreover, CO was generated with a faradaic efficiency of 95% during CO2 electrolysis with the Co–14MR cathode under a low CO2 concentration (10% CO2). The single-atom Co site in the Co–14MR catalyst enabled the near-complete suppression of undesired H2 evolution.
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Denitrogenation of tosylhydrazones: synthesis of aryl alkyl sulfones catalyzed by a phenalenyl-based molecule†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01194A
Sulfur-containing organic molecules such as sulfones are prevalent in pharmaceuticals and agrochemicals. Herein, we report the first transition-metal-free process for in situ denitrogenation of tosylhydrazones to produce a diverse array of aryl alkyl sulfones. We have used phenalenyl-based odd alternant hydrocarbon as a photoredox catalyst for denitrogenation of tosylhydrazones, where the phenalenyl acts as a potent oxidant to form a sulfinate radical intermediate from a sulfinate anion. We performed radical trapping, in situ electron paramagnetic resonance (EPR), and fluorescence quenching studies to elucidate the plausible mechanism. This method shows wide functional-group tolerance, with applications in late-stage modification of various natural products with good to high yields. The protocol provides an easy method for the synthesis of sulfones.
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Anchoring highly dispersed metal nanoparticles by strong electrostatic adsorption (SEA) on a dealuminated beta zeolite for catalysis†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01334K
Zeolites with defects can be combined with appropriate synthetic protocols to beneficially stabilise metallic clusters and nanoparticles (NPs). In this work, highly dispersed Ni NPs were prepared on a defect-rich dealuminated beta (deAl-beta) zeolite through strong electrostatic adsorption (SEA) synthesis, which enabled strong interactions between the electronegative deAl-beta and cationic metal ammine complexes (e.g., Ni(NH3)62+) via the framework silanol nests. Ni NPs with diameters of 1.9 ± 0.2 nm were formed after SEA and reduction in H2 at 500 °C and showed good activity in CO2 methanation (i.e., specific reaction rate of 3.92 × 10−4 mol s−1 gNi−1 and methane selectivity of 99.8% at 400 °C under GHSV of 30 000 mL g−1 h−1). The mechanism of the SEA synthetic process was elucidated by ex situ XAFS, in situ DRIFTS, and DFT. XAFS of the as-prepared Ni catalysts (i.e., unreduced) indicates that SEA leads to the exchange of anions in Ni precursors (e.g., Cl− and NO3−) to form Ni(OH)2, while in situ DRIFTS of catalyst reduction shows a significant decrease in the signal of IR bands assigned to the silanol nests (at ∼960 cm−1), which could be ascribed to the strong interaction between Ni(OH)2 and silanol nests via SEA. DFT calculations show that metallic complexes bind more strongly to charged defect sites compared to neutral silanol nest defects (up to 150 kJ mol−1), confirming the enhanced interaction between metallic complexes and zeolitic supports under SEA synthesis conditions. The results provide new opportunities for preparing highly dispersed metal catalysts using defect-rich zeolitic carriers for catalysis.
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Reversible transformation of sub-nanometer Ga-based clusters to isolated [4]Ga(4Si) sites creates active centers for propane dehydrogenation†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01446K
Ga-based propane dehydrogenation (PDH) catalysts are explored in industry as an alternative to PtSn and CrOx-based catalysts. Yet, at present, there is only limited understanding of the structural dynamics of surface sites in Ga-based PDH catalysts. Here, we employ atomic layer deposition (ALD) to engineer a sub-monolayer of Ga species on dehydroxylated silica, which serves as a model PDH catalyst. While the ALD-grown shell contains, after calcination at 500 °C, tetra- and pentacoordinate Ga3+ sites with both Si and Ga atoms in the second coordination sphere (i.e., [4]Ga(Si/Ga) and [5]Ga(Si/Ga) sites), its exposure to ambient air leads to sub-nanometer GaxOy(OH)z clusters with [4]Ga(Ga) and [6]Ga(Ga) sites, due to the hydrolysis of the Ga–O–Si linkages by the moisture of ambient air. When calcining the material at 650 °C, the [4]Ga(Ga) and [6]Ga(Ga) sites evolve leading to a silica surface dominated by isolated tetracoordinate [4]Ga(4Si) sites, that is, [(SiO)3Ga(XOSi)] sites, where X is H or Si. Exposure of the dehydroxylated material with [4]Ga(4Si) sites to ambient air reforms the sub-nanometer GaxOy(OH)z clusters, indicating the reversibility of the Ga dispersion and agglomeration as a function of the extent of silica (de)hydroxylation. The presence of [4]Ga(4Si) sites coincides with a high performance in PDH, achieving an initial turnover frequency of ca. 12 h−1 and propene selectivity of ca. 85%, while deactivating by only 34% over 20 h of time on stream. Overall, our results highlight the dynamic nature of the dispersion and agglomeration of Ga3+ sites during the dehydroxylation (by calcination) and rehydration (ambient air exposure).
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A highly efficient Li–Cu/MoOx catalyst constructed by a precursor dispersion and alkali metal-promotion stepwise regulation strategy for the CO2 hydrogenation to methanol reaction†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01204B
The hydrogenation of CO2 enables the production of high-value fuels and chemicals, contributing to a sustainable and environment-friendly energy transition. Currently, for the CO2 hydrogenation to methanol reaction, either increasing the CO2 conversion or improving the methanol selectivity while maintaining high CO2 conversion is challenging. Herein, a new catalyst loaded with Cu nanoparticles (NPs) dispersed on amorphous MoOx with Li2CO3 as a promoter (denoted as Li–Cu/MoOx) was constructed via an in situ dispersion and alkali metal-promotion stepwise regulation strategy. At 260 °C and 5 MPa, the as-designed catalyst exhibited a satisfactory catalytic performance with a CO2 conversion of 13.4% and a methanol selectivity of 88.8%. The methanol selectivity of the Li–Cu/MoOx catalyst is higher than that of all the Cu-based catalysts reported in the literature to date under the conditions of CO2 conversion >10% and reaction pressure <8 MPa in a fixed-bed reactor. Furthermore, the Li–Cu/MoOx catalyst showed an excellent thermal stability. It was found that the in situ dispersion step enabled a high dispersion of Cu NPs and the production of the amorphous MoOx support, resulting in the formation of more Cu–support interfaces, which increased the number of active sites in the catalyst. The high methanol selectivity was attributed to an alkali metal-promotion step, which increased the Mo4+ content in MoOx, leading to a change in the types of active sites. In addition, the strong metal–support interaction (SMSI) in the catalyst was responsible for the high thermal stability. This strategy also has potential for designing other highly efficient catalysts.
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Stabilizing Pd–cerium oxide–aluminum oxide catalysts for methane oxidation by reduction pretreatments†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01193C
Pd–CeO2 based catalysts are state-of-the-art for methane oxidation, but deactivate due to Pd nanoparticle growth at high temperature. While encapsulation by CeO2 shells was reported to increase the stability of Pd nanoparticles (NPs), the established synthesis methods are not easily scalable. Here, we report the synthesis of PdO/CeOx/Al2O3 and CeOx/PdO/Al2O3 catalysts with improved stability for methane oxidation by sequential impregnation of Pd and Ce precursors on an Al2O3 support followed by reduction. The reduced catalysts displayed higher methane oxidation activity, and a lowering of the light-off temperature compared to the fresh calcined catalysts. High resolution transmission electron microscopy (HRTEM) and energy dispersive spectroscopy (EDS) chemical imaging of the reduced catalysts indicated a redispersion of cerium oxide on the support surface and anchoring of Pd nanoparticles by cerium oxide. After aging at high temperature (850 °C), the activity of the reduced CeOx/PdO/Al2O3 catalysts remained high, while the activity of the calcined catalysts dropped significantly. The results showed that simple reduction pretreatments could improve the catalytic activity and stability of the catalysts at both low and high reaction temperatures through changing Pd–Ce interactions, restructuring of the surface and changes in the nature and types of adsorbed species, as shown by HRTEM, EDS and operando diffuse reflectance infrared Fourier transform spectroscopy. We believe that the proposed strategy can be used as a scalable alternative to embedding of Pd NPs by CeO2 in core-shell systems for enhanced thermal stability in exhaust after treatment applications.
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Efficient synthesis of glycerol carbonate by doping metallic copper in palladium-catalyzed glycerol system for carbonylation reaction†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01189E
M–N–C materials derived from zeolitic imidazolium frameworks have exhibited remarkable efficacy as carriers for catalyzing glycerol carbonylation reactions, attributable to their meticulously modifiable pore size architecture, elevated catalytic selectivity, and commendable stability. In this study, we accomplished the successful integration of Cu2+ ions into the growth kinetics of ZIF-8 through a facile hydrothermal method. Subsequently, the resulting Cu–NC material was calcinated at 950 °C in a nitrogen atmosphere. This derived material served as an optimal substrate for the deposition of palladium nanoparticles, yielding the Pd/Cu–NC catalyst. The catalytic potential of this catalyst was evidenced by its superior efficiency in driving the glycerol carbonate synthesis from glycerol, surpassing the performance of the NC carrier in isolation. Impressively, a 98.3% yield and 99.7% selectivity were achieved within a mere 2-hour reaction span, conducted at 140 °C and 4 MPa. Employing density functional theory simulations, we delved into the intricate mechanisms governing carbonyl formation and ring closure during the oxidative carbonylation of glycerol. The strategic introduction of metallic copper during the initial phase of the transition state prominently underscored the robust interaction between copper and palladium. This interaction engendered a harmonized and systematically orchestrated charge distribution encircling the metallic palladium, thereby facilitating a more stable trajectory for ring formation processes.
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Atomic Sn sites supported on N-doped porous carbon for accelerating the oxygen reduction reaction†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01337E
The oxygen reduction reaction (ORR) is the key half-reaction in various modern transduction devices. However, it is still hugely urgent to exploit high-efficiency and low-cost catalysts to overcome the problem of the slow dynamics for the ORR. Here, a catalyst with atomic Sn centers decorated into N-doped porous carbon, namely Sn–NC, was formulated by thermal decomposition of SnCl2 and laver in the presence of ZnCl2. Electron microscopy and X-ray absorption spectroscopy demonstrate the atomic distribution nature of Sn species in Sn–NC with a SnN4 coordination structure. Impressively, Sn–NC displays superior ORR activity in both acid and alkaline solutions with a half-wave potential of 0.98 V versus reversible hydrogen electrode (RHE) in 0.1 M KOH and 0.82 V versus RHE in 0.1 M HClO4 as well as good stability. More importantly, when employed as the cathodic active material of a Zn–air battery and fuel cell, Sn–NC shows a peak power density of 118 and 1290 mW cm−2, respectively, competitive to the commercial Pt/C catalyst. This work should be helpful for exploiting inexpensive ORR catalysts with promising potential for practical application.
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InNi3C0.5@C-derived InNi3 alloy as a coke-resistant low-temperature catalyst for selective butadiene hydrogenation†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01260C
The development of non-precious metal catalysts to replace Pd-based industrial catalysts for 1,3-butadiene hydrogenation is highly desired. However, the cheap transition metal-based candidates developed to date, including Ni, Cu, Co, and Fe, show lower activity than precious metal catalysts, and typically suffer from deactivation due to coke deposition. In this contribution, an InNi3 alloy catalyst is designed via depletion of the layers of a carbon-capped interstitial compound InNi3C0.5 by two different approaches, hydrogenation and air oxidation, under varying conditions. The carbon depletion processes are followed by combined techniques to determine the full structural and compositional evolution processes, and the resulting catalysts are thoroughly characterized and evaluated for the selective hydrogenation of 1,3-butadiene. The InNi3 alloy serves as a coke-resistant low-temperature catalyst for 1,3-butadiene hydrogenation, achieving >94% total butene selectivity at >96% conversion at a mild temperature of 318 K. Post characterization of the catalyst after long-term testing verifies the structural robustness and excludes the accumulation of carbonaceous deposits, thus confirming the InNi3 alloy as a novel and promising system for selective hydrogenations.
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Determining the potential-dependent identity of methane adsorbates at Pt electrodes using EC-MS†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01172K
The increased availability of methane resulting from shale gas extraction and renewable feedstocks has made the development of technologies that can utilize this resource in a distributed setting a valuable target. Methane can be leveraged as a resource through its electrochemical partial oxidation to more valuable liquid chemicals, such as methanol, and its total oxidation to generate electricity. Enabling the partial and total oxidation of methane requires an understanding of the surface chemistry of methane under applied potentials. Herein we employ electrochemical mass spectrometry (EC-MS) to investigate the potential-dependent distribution of surface compounds generated from adsorbed methane under ambient conditions. By directly measuring the products of adsorbate oxidation using EC-MS we found that methane adsorption has a strong potential dependence with maximum adsorption at 0.3 V vs. RHE, and *CO is the dominant surface intermediate independent of the potential at which methane is adsorbed. Our findings explain why Pt is a poor catalyst for the electrocatalytic partial oxidation of methane and point the way to better catalyst materials for electrocatalytically valorizing methane in chemical synthesis and electricity generation.
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Mechanistic insights into methanol carbonylation to methyl acetate over an efficient organic template-free Cu-exchanged mordenite
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01271A
Currently, acetic acid is produced via the carbonylation reaction of methanol with the main route entailing the use of homogeneous noble metal-based catalysts, which has certain limitations, including the use of polluting alkyl halide promoters and difficulty in catalyst recovery. To overcome these challenges, the exploration of alternative methods utilizing heterogeneous catalysts, particularly zeolites with copper as a redox center, has gained attention. Nonetheless, the conversion and selectivity obtained are sought after to compete against the homogeneous route. Therefore, a deeper understanding of the reaction and mechanism is needed to determine the weak points and overcome them. In this study, we propose the use of time-resolved operando DRIFTS-MS to study the methanol carbonylation reaction over a Cu–H-MOR catalyst. The study aimed to propose a reaction mechanism through an investigation of the behavior of the catalyst, including potential identification of the location of the copper redox center in the zeolite. The catalytic performance of the Cu–H-MOR catalyst was also evaluated, demonstrating its activity and stability in the methanol carbonylation reaction. The operando DRIFTS-MS results provide insights into the reaction mechanism and the involvement of the acid and redox centers in the process. Based on the findings, we propose a reaction mechanism for methanol carbonylation on Cu–H-MOR zeolite: (i) methanol dehydration, (ii) CO insertion into methoxide groups, (iii) reaction between dimethyl ether and acetyl groups, and (iv) hydrolysis of methyl acetate. Overall, we believe that this work contributes to a deeper understanding of the heterogeneous route for acetic acid production and offers potential avenues for optimizing the process.
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Fluorinated phosphonium ionic liquid boosts the N2-adsorbing ability of TiO2 for efficient photocatalytic NH3 synthesis†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01486J
Photocatalytic N2 reduction (pNRR) is considered to be an important pathway for green NH3 synthesis. However, in the traditional photocatalytic system, the adsorption capacity of N2 by an aqueous phase reaction solution and a semiconductor photocatalyst is limited, which seriously restricts the performance improvement of photocatalytic N2 reduction synthesis of NH3. In this work, a TiO2 photocatalyst with a positively charged surface (TiO2−x) was synthesized, and low-cost fluorinated phosphonium ionic liquid (IL) tetrabutylphosphate–hexafluorophosphate ([P4,4,4,4][PF6]) was innovatively added to the water phase reaction system. Notably, the anion [PF6]− of [P4,4,4,4][PF6] can be electrostatically driven to enrich on TiO2−x (IL-TiO2−x), creating an outermost layer that transforms the surface properties from hydrophilic to aerophilic, thus effectively promoting N2 adsorption. Under full solar irradiation, the NH4+ generation rate of IL-TiO2−x substantially increased by 2.6 times (22.7 μmol gcata−1 h−1) compared to the system without IL was rendered. This intriguing work offers a feasible strategy for developing an efficient N2 capture–fixation reaction system for pNRR.
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The effect of MgO in Pd/Al2O3–MgO catalyst on a selective hydrogenation reaction†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01086D
Selective hydrogenation is a significantly important catalytic process in many industrial processes, where Pd-based catalysts are the most commonly used. Herein, the surface properties of γ-Al2O3 were modified by the layered flower-like architectures of alkaline MgO using a simple hydrothermal method. Then, a series of Pd/Al2O3–MgO catalysts were prepared by an incipient wetness impregnation method for the selective hydrogenation of isoprene. The results showed that the Pd/Al2O3–0.12MgO catalyst exhibited superior catalytic performance with a high activity (93%) and high selectivity (99%) for the semi-hydrogenation products. Systematic studies have demonstrated that the support effect plays an important role in dispersing and stabilizing palladium particles. The reasons for the improved catalytic performance were attributed to the high dispersion of Pd nanoparticles, the changed electronic structure of Pd, and the strong interaction between Pd nanoparticles and supports. This work opens a simple route to regulate the electronic properties of active metal sites via support modification for selective hydrogenation reactions.
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Intermetallic PdCu3 supported on nanodiamond–graphene for semi-hydrogenation of Phenylacetylene†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01293J
The selective hydrogenation of phenylacetylene to styrene, instead of ethylbenzene, holds significant importance in the polymer industry. However, existing heterogeneous catalysts face the challenge of achieving exceptional activity while maintaining high selectivity. Herein, we introduce a novel intermetallic PdCu3 catalyst supported on defective nanodiamond–graphene (ND@G), showcasing not only high selectivity (95%) but also remarkable activity (turnover frequency: 2940 h−1, 6 times higher than that of the commercial Lindlar catalyst). Experimental results and DFT calculations reveal that the exceptional selectivity of the catalyst originates from the unique intermetallic structure of PdCu3 with abundant isolated Pd sites on its surface, which favors the rapid desorption of styrene. Simultaneously, the high activity is attributed to the electron transfer from ND@G to PdCu3, facilitating the reduction in the energy barrier of the rate-determining step for styrene formation.
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Following the temperature-induced activation of carbon-supported trigonal Pd3 nanoclusters for catalysis†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01316B
The thermal activation of nanoclusters on a support material can enhance their activity and selectivity in heterogeneous catalysis. However, their evolution upon thermal activation remains challenging to study due to their small size. Herein, we probe the speciation and structural evolution of trigonal [Pd3(μ-Cl)(μ-PPh2)2(PPh3)3]Cl nanoclusters on carbon supports upon thermal activation at different temperatures via the combination of in situ differential Pair Distribution Function (dPDF) analyses, Transmission Electron Microscopy (TEM), X-ray Photoelectron Spectroscopy (XPS), and X-ray Absorption Spectroscopy (XAS). EXAFS and dPDF measurements show that upon activation at 150 °C, the phosphine ligands were removed from the nanocluster surface. Upon further heating the nanoclusters, a transformation from Pd nanoclusters towards Pd nanoparticles occurred, as evidenced by an increase in the Pd–Pd coordination number. XPS, XANES, and EXAFS measurements also show the formation of PdO starting at 250 °C. The speciation and structural evolution of Pd nanoclusters during the thermal treatment has direct effects on the catalytic potential of the nanoclusters in terms of activity and selectivity. Nanoclusters activated at 150 °C (with the smallest Pd–Pd contribution and no phosphines present) were found to be extremely selective for the partial hydrogenation of 3-hexyn-1-ol to trans-3-hexen-1-ol. In Suzuki–Miyaura cross-coupling reactions, the Pd nanoclusters activated at 150 °C were the most active catalytic system. Three-phase studies suggests that the presence of surface ligands on the surface of nanoclusters reduces the strong-metal surface interaction between metal and support, which causes excessive leaching of Pd in reaction solvent during the reaction.
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Introducing carbon dots to NiFe LDH via a mild coprecipitation–aging method to construct a heterojunction for effective oxygen evolution†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01621H
Modified NiFe-layered double hydroxide (NiFe LDH) materials with a high oxygen evolution reaction (OER) performance make it possible to replace noble metal catalysts for widespread applications. Herein, we prepare a layered carbon dot (CD) composite catalyst (denoted as NiFe LDH@CDs) by a one-step coprecipitation method without heating or hydrothermal treatment. Due to the numerous functional groups of CDs, there were strong electron interactions between the two components. The CDs promoted rapid charge transfers and accelerated OER kinetics. Moreover, through binding with the CDs, the NiFe LDH@CDs formed a heterojunction structure, which could efficiently suppress photoelectron–hole recombination. Based on the beneficial factors, the Tafel slope of NiFe LDH@CDs-200 was 44.77 mV dec−1, which further decreased to 38.44 mV dec−1 under light even with a low content of CDs.
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A general and expedient amination of alcohols catalysed by a single-site (NN)Co(ii)-bidentate complex under solventless conditions†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY00809F
Here we designed and synthesized a NN–CoII bidentate complex and efficiently used it for general and expedient amination of alcohols under benign, solventless conditions. Both primary (including unactivated aliphatic) alcohols and sterically hindered secondary alcohols exhibited very good reactivity and provided diverse amines with good substrate scope (88 examples; up to 95% yields) and excellent functional group tolerance (methoxy, thiomethoxy, phenoxy, trifluoromethyl, amino, alcoholic and halides including bromo and iodo groups). Furthermore, a sequential bis-N-alkylation of diamines was also demonstrated. It was observed that the pyrazole moiety in the ligand backbone plays a crucial role in the amination reaction. Very interestingly, the reusability of the present homogeneous cobalt catalyst was successfully demonstrated.
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Theoretical study on the copper-catalyzed asymmetric alkene trifluoromethyl–arylation cross-coupling reaction: origin of regio- and stereo-selectivity†
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01309J
To examine the mechanism and origin of regio- and stereo-selectivity, density functional theory calculations were employed for the Cu-catalyzed asymmetric alkene trifluoromethyl–arylation cross-coupling reaction. Theoretical studies reported that this reaction proceeded via single electron transfer, radical addition, transmetallation, one-electron oxidation, and reductive elimination. The stereoselectivity of this reaction was determined by the one-electron oxidation step. Independent gradient model calculations were employed to investigate the origin of stereoselectivity established using the chiral dioxazoline ligand. Furthermore, the substituent effects of the alkene substrate were calculated. This study aims to serve as a theoretical framework for future experimental investigations on the alkene difunctionalization cross-coupling reaction.
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8526
SCI Journal Division of the Chinese Academy of Sciences
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化学2区 CHEMISTRY, PHYSICAL 物理化学3区 Not Not
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